Cas no 1821808-84-7 (Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate)

Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate structure
1821808-84-7 structure
Product Name:Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate
CAS No:1821808-84-7
MF:C10H9F3O3
MW:234.171873807907
CID:6535154
PubChem ID:124433985
Update Time:2025-07-25

Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate Chemical and Physical Properties

Names and Identifiers

    • EN300-12020334
    • 1821808-84-7
    • Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate
    • Inchi: 1S/C10H9F3O3/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13/h2-5,8,14H,1H3/t8-/m1/s1
    • InChI Key: UHJIVXDTWHRCAF-MRVPVSSYSA-N
    • SMILES: FC(C1=CC=CC(=C1)[C@H](C(=O)OC)O)(F)F

Computed Properties

  • Exact Mass: 234.05037863g/mol
  • Monoisotopic Mass: 234.05037863g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 46.5Ų

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Additional information on Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate

Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate (CAS No. 1821808-84-7): A Comprehensive Overview

Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate, identified by the CAS number 1821808-84-7, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a chiral center and a trifluoromethyl group, has garnered attention due to its potential applications in drug development and synthetic chemistry. The structural attributes of this molecule make it a valuable candidate for further exploration in medicinal chemistry.

The molecular structure of Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate consists of a carboxylate ester group attached to a hydroxylated acetyl moiety, which is further substituted with a phenyl ring bearing a trifluoromethyl group. This unique arrangement imparts distinct physicochemical properties, including solubility, stability, and metabolic behavior, which are critical factors in pharmaceutical design. The presence of the chiral center at the carbon atom adjacent to the hydroxyl group (2R) adds another layer of complexity, making this compound an intriguing subject for enantioselective synthesis and pharmacological evaluation.

In recent years, there has been growing interest in the development of fluorinated compounds due to their enhanced biological activity and metabolic stability. The trifluoromethyl group in Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate is particularly noteworthy, as it is known to improve binding affinity and resistance to enzymatic degradation. This feature has been leveraged in the design of various therapeutic agents, including antiviral and anticancer drugs. The compound's potential as a building block for more complex molecules has also been explored in synthetic chemistry.

Research involving Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate has revealed several promising applications. For instance, studies have demonstrated its utility as an intermediate in the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis. The compound's ability to participate in stereoselective reactions makes it valuable for producing enantiomerically pure compounds, which are often required for pharmaceutical applications. Additionally, the trifluoromethyl-substituted phenyl ring has been shown to enhance the binding interactions with biological targets, making this molecule a potential lead compound for drug discovery.

The pharmacological profile of Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate has been investigated in various preclinical studies. These studies have highlighted its potential as an agonist or antagonist for specific receptors or enzymes. The hydroxyl group and the carboxylate ester moiety contribute to its interaction with biological systems, while the chiral center ensures enantioselectivity. Preliminary findings suggest that this compound may exhibit desirable pharmacokinetic properties, including good oral bioavailability and prolonged half-life.

The synthesis of Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate presents both challenges and opportunities for chemists. The key step involves the stereoselective introduction of the hydroxyl group at the chiral center, which can be achieved through various synthetic routes, such as Sharpless asymmetric dihydroxylation or enzymatic resolution. The trifluoromethylation of the phenyl ring is another critical step, often accomplished using palladium-catalyzed reactions or direct fluorination methods. Advances in synthetic methodologies have made it possible to produce this compound with high yield and purity, facilitating further research and development.

The future prospects for Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate are vast. Ongoing research aims to explore its therapeutic potential in more detail, including its efficacy and safety profiles in clinical trials. Additionally, efforts are underway to optimize its synthetic pathways for large-scale production. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with enhanced pharmacological properties. As our understanding of fluorinated compounds continues to grow, Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate is poised to play a significant role in the next generation of therapeutic agents.

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